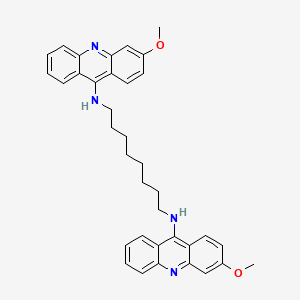
2-(Trimethylsilyl)octane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)octane-1,2-diol is an organic compound characterized by the presence of a trimethylsilyl group attached to an octane chain with two hydroxyl groups at the first and second positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)octane-1,2-diol typically involves the protection of hydroxyl groups using silyl ethers. One common method is the reaction of octane-1,2-diol with chlorotrimethylsilane in the presence of a base such as triethylamine. This reaction forms the trimethylsilyl ether, which protects the hydroxyl groups from further reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)octane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alkanes.
科学的研究の応用
2-(Trimethylsilyl)octane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Trimethylsilyl)octane-1,2-diol involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted reactions at the hydroxyl sites, allowing for selective reactions at other functional groups. The trimethylsilyl group can be removed under mild acidic conditions, regenerating the free hydroxyl groups .
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers: Compounds like trimethylsilyl methanol and trimethylsilyl ethanol have similar protective properties.
Tetrahydropyranyl ethers: These compounds also serve as protecting groups for hydroxyl functionalities.
Uniqueness
2-(Trimethylsilyl)octane-1,2-diol is unique due to its specific structure, which combines the protective trimethylsilyl group with an octane backbone. This combination provides distinct chemical properties and reactivity compared to other silyl ethers and protecting groups .
特性
CAS番号 |
63408-33-3 |
|---|---|
分子式 |
C11H26O2Si |
分子量 |
218.41 g/mol |
IUPAC名 |
2-trimethylsilyloctane-1,2-diol |
InChI |
InChI=1S/C11H26O2Si/c1-5-6-7-8-9-11(13,10-12)14(2,3)4/h12-13H,5-10H2,1-4H3 |
InChIキー |
INKAGQYAKHDLNV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CO)(O)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


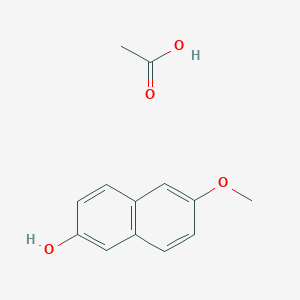
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)
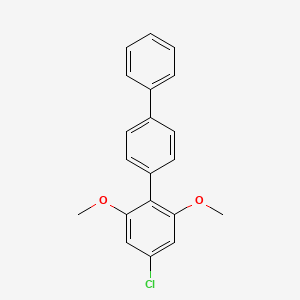
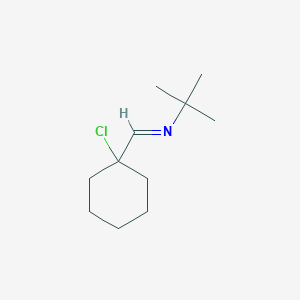
![N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide](/img/structure/B14503608.png)


![4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione](/img/structure/B14503630.png)
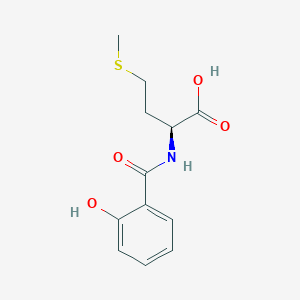
![4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol](/img/structure/B14503647.png)


![5-Phenyl-1H-[1,3]oxazino[6,5-c]quinoline-1,3(2H)-dione](/img/structure/B14503677.png)
